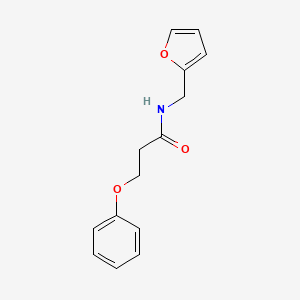

N-(2-furylmethyl)-3-phenoxypropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c16-14(15-11-13-7-4-9-17-13)8-10-18-12-5-2-1-3-6-12/h1-7,9H,8,10-11H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEFPXMRPSWHPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Furylmethyl 3 Phenoxypropanamide and Structural Analogues

Retrosynthetic Analysis of the N-(2-furylmethyl)-3-phenoxypropanamide Framework

A logical retrosynthetic analysis of this compound begins with the disconnection of the most synthetically accessible bond, which is the amide C-N bond. This disconnection simplifies the target molecule into two key precursors: 2-(aminomethyl)furan, more commonly known as furfurylamine, and 3-phenoxypropanoic acid. This approach is strategically sound as it breaks down the molecule into two readily available or synthetically accessible fragments, allowing for a convergent synthesis.

Further retrosynthetic analysis of 3-phenoxypropanoic acid suggests its formation through a Michael addition reaction. Disconnecting the C-O bond reveals phenol (B47542) and an acrylic acid derivative as the starting materials. This conjugate addition is a well-established method for forming carbon-heteroatom bonds. For furfurylamine, a common synthetic route involves the reductive amination of furfural (B47365), a bio-renewable feedstock derived from lignocellulosic biomass.

Established Synthetic Routes to Substituted Propanamides Bearing Furan (B31954) and Phenoxy Groups

The formation of the amide bond in this compound can be achieved through several well-established methods. These typically involve the coupling of the carboxylic acid, 3-phenoxypropanoic acid, and the amine, furfurylamine.

A primary and widely used method is the activation of the carboxylic acid. This can be accomplished by converting the carboxylic acid into a more reactive species, such as an acyl chloride or an active ester. For instance, treatment of 3-phenoxypropanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride. This highly electrophilic intermediate then readily reacts with furfurylamine, usually in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct, to form the desired amide.

Alternatively, a host of coupling reagents have been developed for the direct formation of amide bonds from carboxylic acids and amines, avoiding the need to isolate the acyl chloride. Common examples include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives form active esters in situ, which are less prone to side reactions and racemization. Another class of highly effective coupling reagents are uronium or phosphonium salts, such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). These reagents are known for their high efficiency and rapid reaction times, particularly in peptide synthesis, and are well-suited for the synthesis of this compound.

The synthesis of the precursor, 3-phenoxypropanoic acid, is commonly achieved via a Michael addition of phenol to an acrylate derivative. For example, the reaction of phenol with methyl acrylate in the presence of a base, followed by hydrolysis of the resulting ester, provides 3-phenoxypropanoic acid.

The other precursor, furfurylamine, is industrially produced by the reductive amination of furfural. This process typically involves the reaction of furfural with ammonia in the presence of a reducing agent and a catalyst, such as hydrogen gas over a nickel or cobalt catalyst.

Development of Novel and Efficient Synthetic Strategies for this compound

While traditional coupling reagents are effective, they often generate stoichiometric amounts of byproducts, leading to challenges in purification and concerns regarding atom economy. Consequently, there is a growing interest in developing more efficient and sustainable catalytic methods for direct amide formation.

One promising approach involves the use of boronic acid catalysts. Arylboronic acids have been shown to catalyze the direct amidation of carboxylic acids and amines, with the removal of water driving the reaction to completion. This method offers a milder alternative to high-temperature condensations.

Transition metal catalysts have also emerged as powerful tools for amide synthesis. Zirconium (IV) and Hafnium (IV) complexes, for instance, can catalyze the direct formation of amides from carboxylic acids and amines. More recently, ceric ammonium nitrate (CAN) has been reported as an efficient catalyst for direct amidation under microwave irradiation, offering a significant reduction in reaction times.

Another innovative strategy is the use of visible-light photoredox catalysis. This method allows for the generation of reactive intermediates under mild conditions, enabling the formation of amide bonds from non-traditional starting materials. For example, the oxidative amidation of thioacids with amines can be achieved using an organic dye as a photocatalyst and air as the oxidant.

Application of Catalytic Methods in this compound Synthesis

The catalytic methods described above offer greener and more efficient alternatives for the synthesis of this compound. The direct catalytic amidation between 3-phenoxypropanoic acid and furfurylamine can be envisioned using a variety of catalysts.

| Catalyst Type | Example Catalyst | Reaction Conditions | Advantages |

| Boron-based | Phenylboronic Acid | Toluene, reflux with water removal | Mild conditions, avoids stoichiometric activators |

| Zirconium-based | ZrCl₄ | Toluene, reflux | Catalytic, good for direct amidation |

| Hafnium-based | HfCl₄ | Toluene, reflux | Similar to Zirconium catalysts |

| Cerium-based | Ceric Ammonium Nitrate (CAN) | Microwave irradiation | Rapid reaction times, efficient |

These catalytic approaches circumvent the need for stoichiometric activating agents, thereby reducing waste and simplifying purification procedures. The choice of catalyst and reaction conditions would depend on the specific substrate tolerance and desired reaction scale.

Approaches to Stereoselective Synthesis of this compound Derivatives

While this compound itself is achiral, the introduction of substituents on the propanamide backbone can create stereocenters. The stereoselective synthesis of such derivatives is of significant interest, as different stereoisomers can exhibit distinct biological activities.

One common approach to achieve stereoselectivity is to use a chiral starting material. For example, if a chiral substituted 3-phenoxypropanoic acid is used, the subsequent amidation with furfurylamine would yield a chiral product. The synthesis of such chiral carboxylic acids can be achieved through various asymmetric methods, including asymmetric Michael additions of phenols to α,β-unsaturated esters using a chiral catalyst.

Alternatively, a chiral auxiliary can be employed. The auxiliary is temporarily attached to one of the reactants, directs the stereochemical outcome of a key bond-forming step, and is subsequently removed. For instance, a chiral amine could be used in a Michael addition to an achiral acrylate, followed by amidation and removal of the chiral auxiliary.

Furthermore, the development of catalytic asymmetric methods for the direct synthesis of chiral amides is an active area of research. Chiral catalysts, such as those based on transition metals with chiral ligands or chiral Brønsted acids, can be used to control the stereochemistry of the amide bond formation or a preceding C-C or C-X bond-forming reaction.

Parallel Synthesis and Library Generation of this compound Analogues

To explore the structure-activity relationships of this compound, the generation of a library of structural analogues is a valuable strategy. Parallel synthesis techniques allow for the rapid preparation of a large number of compounds in a systematic manner.

Solution-Phase Parallel Synthesis: This approach involves carrying out a series of reactions in an array of separate reaction vessels, such as a 96-well plate. For the synthesis of this compound analogues, a diverse set of substituted furfurylamines could be reacted with a variety of substituted 3-phenoxypropanoic acids. The use of automated liquid handlers and purification systems can significantly streamline this process. The reactions would typically employ a robust and high-yielding amidation protocol, such as HATU-mediated coupling, to ensure the successful synthesis of a wide range of analogues.

Solid-Phase Parallel Synthesis: In this technique, one of the starting materials is attached to a solid support, such as a polymer resin. For example, a variety of 3-phenoxypropanoic acids could be attached to a resin. This resin-bound acid could then be treated with a diverse set of amines, including substituted furfurylamines, in separate reaction vessels. After the reaction is complete, the desired amide products are cleaved from the resin. A key advantage of solid-phase synthesis is the ease of purification, as excess reagents and byproducts can be simply washed away from the resin-bound product. Various linkers can be used to attach the carboxylic acid to the resin, with the choice of linker determining the cleavage conditions.

Below is a table summarizing the key features of these two parallel synthesis approaches for generating analogues of this compound.

| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis |

| Reaction Scale | Can be easily scaled up or down. | Typically smaller scale, but high-throughput. |

| Purification | Requires individual purification of each product (e.g., chromatography, extraction). | Simplified purification by washing the resin. |

| Monitoring | Reaction progress can be monitored by standard analytical techniques (TLC, LC-MS). | More challenging to monitor reaction progress directly on the solid support. |

| Reagent Excess | Use of large excess of reagents can complicate purification. | Large excess of reagents can be used to drive reactions to completion, as they are easily washed away. |

Both solution-phase and solid-phase parallel synthesis offer powerful tools for the efficient generation of libraries of this compound analogues, facilitating the exploration of their chemical and biological properties.

Mechanistic Elucidation of Bioactivity for N 2 Furylmethyl 3 Phenoxypropanamide and Derivatives

Identification of Cellular and Molecular Targets of Action

The biological activity of compounds related to N-(2-furylmethyl)-3-phenoxypropanamide, particularly phenoxyacetamide derivatives, suggests several potential cellular and molecular targets. The furan (B31954) nucleus is a common scaffold in many biologically active molecules, known to interact with a range of receptors and enzymes. researchgate.netijabbr.comutripoli.edu.ly

One of the primary proposed targets for antifungal phenoxyacetamide derivatives is the fungal cell membrane. scielo.br Specifically, these compounds may interact with ergosterol (B1671047), a vital component of the fungal cell membrane that is not present in mammalian cells, making it a selective target. scielo.brscielo.br The binding to ergosterol can disrupt membrane integrity, leading to cell leakage and death. scielo.br This mechanism is supported by studies where the presence of exogenous ergosterol in the culture medium reduced the antifungal efficacy of a related amide, 2-chloro-N-phenylacetamide, suggesting a direct interaction. scielo.br

Another potential target is thymidylate synthase, an enzyme crucial for DNA synthesis. scielo.brresearchgate.net Inhibition of this enzyme would halt cell proliferation. Molecular docking studies on 2-chloro-N-phenylacetamide have indicated a possible binding interaction with thymidylate synthase. researchgate.net

Furthermore, in silico studies have identified other potential protein targets for phenoxyacetamide derivatives. These include the main protease (Mpro) of viruses like SARS-CoV-2 and the human enzyme Dot1-like protein (DOT1L), a histone methyltransferase. nih.govnih.gov While not directly related to antifungal activity, these findings highlight the capacity of the phenoxyacetamide scaffold to interact with specific protein binding pockets, suggesting that fungal enzymes with similar structural features could also be targets.

Table 1: Potential Molecular Targets of Phenoxyacetamide and Furan Derivatives

| Compound Class | Potential Target | Implied Biological Effect | Supporting Evidence |

|---|---|---|---|

| Phenoxyacetamide Derivatives | Fungal Cell Membrane (Ergosterol) | Disruption of membrane integrity, cell leakage | Reduced antifungal activity in the presence of exogenous ergosterol scielo.br |

| Phenoxyacetamide Derivatives | Thymidylate Synthase | Inhibition of DNA synthesis | Molecular docking studies researchgate.net |

| Phenoxyacetamide Derivatives | Viral Main Protease (Mpro) | Antiviral activity | In silico docking studies nih.gov |

| Phenoxyacetamide Derivatives | Histone Methyltransferase (DOT1L) | Epigenetic modulation | In silico screening and molecular dynamics simulation nih.gov |

| Furan Derivatives | Various receptors (e.g., serotonin, dopamine) | Neurological effects | In vitro binding studies researchgate.net |

Investigation of Biochemical Pathways Perturbed by Compound Exposure

Exposure to furan and phenoxyacetamide derivatives can perturb several key biochemical pathways, primarily through the induction of oxidative stress and interference with essential metabolic processes. The metabolic activation of the furan ring itself can be a source of cellular disruption. nih.gov

In fungi, the degradation of furan compounds like furfural (B47365) involves reduction to their corresponding alcohols, a process that consumes cofactors such as NADH. nih.gov This can place a burden on the cell's redox balance and energy metabolism. The ability of a yeast strain to efficiently carry out this bioconversion has been linked to its tolerance to furan-containing hydrolysates, indicating the importance of pathways that can detoxify these compounds. nih.gov

A significant pathway affected by some antifungal agents is the pyrimidine (B1678525) biosynthesis pathway. frontiersin.org Dihydroorotate dehydrogenase (DHODH), a key enzyme in this pathway, is a target for some antifungal drugs. frontiersin.org Disruption of pyrimidine synthesis would impact DNA and RNA production, as well as the metabolism of lipids and carbohydrates. frontiersin.org While not directly demonstrated for this compound, this represents a plausible pathway that could be affected by novel antifungal compounds.

Furthermore, the inhibition of enzymes like thymidylate synthase, as suggested for related amides, would directly disrupt the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication. scielo.brresearchgate.net This would lead to a halt in the cell cycle and prevent proliferation.

The MAPK (mitogen-activated protein kinase) and PPAR-γ (peroxisome proliferator-activated receptor gamma) signaling pathways are also known to be modulated by some natural furan derivatives, which can influence cellular activities and regulatory effects. nih.gov

Role of Oxidative Stress and Reactive Oxygen Species (ROS) Generation in Antifungal Action

A growing body of evidence suggests that the induction of oxidative stress and the generation of reactive oxygen species (ROS) are significant mechanisms in the antifungal action of various compounds, including those with furan and amide structures. nih.govnih.govfrontiersin.org Fungi naturally produce ROS as part of their metabolic activity, and environmental stressors can increase this production. msu.runih.gov

Several antifungal drugs exert their effects, at least in part, by inducing an overwhelming accumulation of ROS within fungal cells. nih.govfrontiersin.org This can lead to widespread damage to cellular components, including lipids, proteins, and DNA. nih.govfrontiersin.org For example, some antifungal agents have been shown to cause a dose-dependent increase in intracellular ROS in Candida albicans. frontiersin.orgresearchgate.net This increase in ROS can lead to lipid peroxidation, as indicated by elevated levels of malondialdehyde (MDA), a marker of oxidative damage. nih.govmdpi.com

The furan moiety itself has been implicated in inducing oxidative stress. nih.gov Studies on Sertoli cells have shown that furan exposure leads to a decrease in the activity of antioxidant enzymes and a corresponding increase in ROS production, resulting in cytotoxicity and apoptosis. nih.gov Natural furan fatty acids are thought to have antioxidant properties by scavenging radicals, but this also highlights the redox-active nature of the furan ring, which could become pro-oxidant under certain conditions. nih.gov

The antifungal activity of some compounds can be significantly reduced by the presence of ROS scavengers like N-acetylcysteine (NAC) or glutathione (B108866) (GSH). frontiersin.org This provides strong evidence that ROS generation is a critical component of their fungicidal mechanism. frontiersin.org The accumulation of ROS can overwhelm the fungal antioxidant defense system, leading to programmed cell death. nih.govfrontiersin.org

Table 2: Indicators of Oxidative Stress in Response to Bioactive Compounds

| Indicator | Description | Implication of Change |

|---|---|---|

| Intracellular ROS levels | Measurement of reactive oxygen species within the cell | Increased levels suggest oxidative stress frontiersin.orgresearchgate.net |

| Malondialdehyde (MDA) | A product of lipid peroxidation | Increased levels indicate damage to cell membranes nih.govmdpi.com |

| Glutathione (GSH) | An important intracellular antioxidant | Decreased levels can indicate depletion of antioxidant defenses mdpi.com |

Analysis of Interference with Pathogen Virulence Factors (e.g., Biofilm Formation, Hyphal Development)

The ability of a pathogen to cause disease is often linked to its expression of virulence factors. For fungi, key virulence factors include the ability to form biofilms and to undergo morphological transitions, such as the development of hyphae. Compounds related to this compound have shown potential in disrupting these processes.

Biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents and host immune responses. openrepository.commdpi.com Several phenoxyacetamide and furan derivatives have demonstrated antibiofilm activity. For instance, 2-chloro-N-phenylacetamide has been shown to inhibit the formation of biofilms by Candida species and to disrupt pre-formed biofilms. scielo.br Some novel biofilm inhibitors have been designed to interfere with bacterial communication (quorum sensing), which is essential for biofilm formation. openrepository.com

Hyphal development, or filamentation, is another critical virulence factor for dimorphic fungi like Candida albicans. The transition from a yeast-like form to a filamentous hyphal form is often associated with tissue invasion. Furfural, a simple furan derivative, has been shown to inhibit hyphal elongation in pathogenic fungi. researchgate.net The antifungal activity of some compounds is linked to their ability to induce high levels of ROS, which in turn can lead to defects in filamentation. frontiersin.org

The mechanism of virulence factor inhibition can be multifaceted. It may involve interference with signaling pathways that control these processes, disruption of the synthesis of essential components of the biofilm matrix, or the induction of cellular stress that prevents the expression of virulence traits. mdpi.com For example, some polysaccharides can inhibit biofilm development by targeting the production of virulence factors like rhamnose and exoprotease. mdpi.com

Characterization of Molecular Interactions with Target Proteins or Receptors

Understanding the specific molecular interactions between a compound and its target is crucial for elucidating its mechanism of action. For derivatives of this compound, this has been primarily explored through computational methods like molecular docking, supplemented by experimental binding assays for some related compounds.

Molecular docking studies have been used to predict the binding modes and affinities of phenoxyacetamide derivatives with various protein targets. In a study on SARS-CoV-2 main protease (Mpro), phenoxyacetamide derivatives were shown to fit into the binding pocket of the enzyme, with calculated binding free energies ranging from -6.83 to -7.20 kcal/mol. nih.gov The interactions were characterized by hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site. nih.gov

Similarly, virtual screening and molecular dynamics simulations identified phenoxyacetamide derivatives as potential inhibitors of the histone methyltransferase DOT1L. nih.gov One of the lead compounds exhibited a favorable binding free energy of -303.9 +/- 16.5 kJ/mol, indicating a strong interaction with the target protein. nih.gov

For furan-containing compounds, their interaction with various receptors has been characterized. For example, tetrahydrofuran-based compounds have been shown to bind to human histamine (B1213489) receptors with submicromolar affinities, acting as neutral antagonists. nih.gov

In the context of antifungal activity, molecular docking has suggested that 2-chloro-N-phenylacetamide can bind to thymidylate synthase. researchgate.net The interaction with ergosterol in the fungal cell membrane is another key molecular interaction, though this is a lipid rather than a protein target. scielo.br The complexation with ergosterol is thought to be a primary mechanism for disrupting the fungal cell membrane. scielo.br

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-N-phenylacetamide |

| Furfural |

| N-acetylcysteine (NAC) |

Structure Activity Relationship Sar Studies of N 2 Furylmethyl 3 Phenoxypropanamide Analogues

Impact of Substitutions on the Furyl Moiety on Biological Potency and Selectivity

The furan (B31954) ring, a five-membered aromatic heterocycle containing a single oxygen atom, is a common motif in biologically active compounds. kaggle.com Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a crucial component for molecular recognition by biological targets. In the context of N-(2-furylmethyl)-3-phenoxypropanamide analogues, modifications to the furyl moiety can significantly modulate biological activity.

SAR studies on related compounds, such as 1-(furan-2-ylmethyl)pyrrolidine-based inhibitors, have demonstrated that the integrity of the furan ring is often essential for activity. mdpi.com The position of the substituent on the furan ring is also a critical determinant of potency. Generally, substitutions at the 5-position of the furan ring are explored to probe for additional binding interactions. For instance, the introduction of small, electron-withdrawing or electron-donating groups can alter the electronic distribution of the ring and its ability to interact with receptor sites.

Table 1: Hypothetical Biological Activity of N-(substituted-2-furylmethyl)-3-phenoxypropanamide Analogues

| Compound ID | R1 (at 5-position of Furan) | Biological Activity (IC₅₀, µM) |

| 1a | -H | 15.2 |

| 1b | -CH₃ | 10.5 |

| 1c | -Cl | 8.3 |

| 1d | -NO₂ | 25.8 |

| 1e | -OCH₃ | 12.1 |

This table presents hypothetical data for illustrative purposes based on general SAR principles.

The data in Table 1 suggests that small, lipophilic, and electron-withdrawing substituents at the 5-position of the furan ring, such as a chloro group (Compound 1c), may lead to an increase in potency compared to the unsubstituted analogue (Compound 1a). The introduction of a methyl group (Compound 1b) also appears to be favorable. Conversely, a bulky and strongly electron-withdrawing nitro group (Compound 1d) may result in a decrease in activity, potentially due to steric hindrance or unfavorable electronic interactions. An electron-donating methoxy (B1213986) group (Compound 1e) shows a modest improvement in activity.

Influence of Modifications on the Phenoxy Group on Activity Profile

The phenoxy group serves as another critical region for structural modification in the this compound scaffold. Alterations to the phenyl ring of this moiety can influence the compound's lipophilicity, electronic properties, and steric profile, all of which can impact its binding affinity and selectivity for its biological target.

Research on structurally similar phenoxypropanamide derivatives has shown that the position and nature of substituents on the phenyl ring are pivotal for activity. nih.gov For example, the introduction of halogen atoms, alkyl groups, or other functional groups at the ortho, meta, or para positions can lead to significant changes in the biological response. These substitutions can probe for specific hydrophobic pockets or hydrogen bond donors/acceptors within the target's binding site.

Table 2: Hypothetical Biological Activity of N-(2-furylmethyl)-3-(substituted-phenoxy)propanamide Analogues

| Compound ID | R2 (on Phenoxy Ring) | Biological Activity (IC₅₀, µM) |

| 2a | 4-H | 15.2 |

| 2b | 4-F | 7.8 |

| 2c | 4-Cl | 5.1 |

| 2d | 4-CH₃ | 9.5 |

| 2e | 3,4-diCl | 2.3 |

| 2f | 4-OCH₃ | 18.9 |

This table presents hypothetical data for illustrative purposes based on general SAR principles.

As illustrated in Table 2, introducing a halogen at the para-position of the phenoxy ring (Compounds 2b and 2c) appears to be beneficial for activity, with the chloro-substituted analogue showing the highest potency among the mono-substituted compounds. The di-chloro substituted analogue (Compound 2e) demonstrates a further enhancement in activity, suggesting that multiple interactions in this region are favorable. A small alkyl group like methyl (Compound 2d) also improves potency, whereas a larger, electron-donating methoxy group (Compound 2f) seems to be detrimental to activity.

Effects of Alterations to the Propanamide Backbone on Bioactivity

Studies on other propanamide-containing compounds have highlighted the importance of the linker's structure. For instance, changing the length of the alkyl chain, introducing unsaturation, or adding substituents to the alpha or beta carbons can have profound effects on potency. researchgate.net These modifications can impact the molecule's flexibility and its ability to adopt the optimal conformation for binding.

Table 3: Hypothetical Biological Activity of N-(2-furylmethyl)-3-phenoxy-modified-propanamide Analogues

| Compound ID | Modification to Propanamide Backbone | Biological Activity (IC₅₀, µM) |

| 3a | Propanamide (n=1) | 15.2 |

| 3b | Butanamide (n=2) | 35.7 |

| 3c | Acetamide (n=0) | 50.1 |

| 3d | α-methylpropanamide | 11.8 |

| 3e | (E)-propenamide | 22.4 |

This table presents hypothetical data for illustrative purposes based on general SAR principles.

The hypothetical data in Table 3 indicates that the three-carbon propanamide linker (Compound 3a) is optimal for activity. Both shortening (Compound 3c) and lengthening (Compound 3b) the linker chain result in a significant loss of potency. The introduction of a methyl group at the alpha position of the propanamide backbone (Compound 3d) appears to be well-tolerated and may even enhance activity, possibly by providing an additional hydrophobic interaction or by restricting the conformational flexibility in a favorable way. Introducing a double bond to create a propenamide (Compound 3e) leads to a decrease in activity, suggesting that the flexibility of the saturated linker is important.

Stereochemical Considerations in Structure-Activity Relationships

Many biologically active molecules are chiral, and their different stereoisomers can exhibit distinct pharmacological properties. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with the enantiomers or diastereomers of a drug molecule. In the case of this compound analogues that possess a chiral center, for example, at the alpha-carbon of the propanamide backbone, it is crucial to investigate the activity of the individual stereoisomers.

The synthesis and evaluation of individual enantiomers can reveal that one isomer is significantly more potent than the other (the eutomer), while the other may be less active (the distomer) or even contribute to off-target effects. For instance, in a related series of propanamide antagonists, a marked selectivity for the (S)-configuration was observed. nih.gov This highlights the importance of stereochemistry in achieving optimal interaction with the biological target.

Table 4: Hypothetical Biological Activity of Stereoisomers of an α-methylated Analogue

| Compound ID | Stereochemistry at α-carbon | Biological Activity (IC₅₀, µM) |

| 4a | (S)-enantiomer | 8.9 |

| 4b | (R)-enantiomer | 28.4 |

| 4c | Racemic mixture | 18.1 |

This table presents hypothetical data for illustrative purposes based on general SAR principles.

The hypothetical data in Table 4 clearly demonstrates the impact of stereochemistry. The (S)-enantiomer (Compound 4a) is shown to be significantly more potent than the (R)-enantiomer (Compound 4b). The activity of the racemic mixture (Compound 4c) is intermediate, reflecting the combined effect of the more active and less active isomers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net By calculating various molecular descriptors that quantify the physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity), a predictive model can be developed.

For the this compound series, a QSAR model could be constructed using the biological activity data from a set of synthesized analogues. Such a model would allow for the prediction of the activity of yet-to-be-synthesized compounds, thereby prioritizing the synthesis of the most promising candidates and saving time and resources. The development of a robust QSAR model requires a diverse set of compounds with a wide range of biological activities. nih.gov

A hypothetical QSAR equation for this series might look like:

pIC₅₀ = c₀ + c₁ (logP) + c₂ (σ) + c₃ (MR)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents the lipophilicity, σ is the Hammett electronic parameter of a substituent on the phenoxy ring, and MR is the molar refractivity of a substituent on the furyl moiety. The coefficients (c₀, c₁, c₂, c₃) would be determined through statistical analysis of the experimental data.

Pharmacophore Mapping and Ligand-Based Drug Design for this compound Series

In the absence of a known 3D structure of the biological target, ligand-based drug design approaches are invaluable. nih.gov Pharmacophore mapping is a central technique in this area, which involves identifying the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to exhibit a specific biological activity. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged centers.

For the this compound series, a pharmacophore model could be generated by aligning a set of active analogues and identifying the common chemical features that are responsible for their activity. This model would serve as a 3D query to search virtual compound libraries for new, structurally diverse molecules that fit the pharmacophore and are therefore likely to be active. This approach can lead to the discovery of novel scaffolds with improved properties. A pharmacophore model for this series would likely include a hydrogen bond acceptor (the carbonyl oxygen of the amide), a hydrogen bond donor (the amide N-H), an aromatic/hydrophobic feature (the phenoxy group), and another heteroaromatic feature (the furyl ring).

Computational and Theoretical Investigations of N 2 Furylmethyl 3 Phenoxypropanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. A larger gap suggests higher stability and lower reactivity.

For a molecule such as N-(2-furylmethyl)-3-phenoxypropanamide, the HOMO is likely to be located on the electron-rich furan (B31954) and phenoxy groups, while the LUMO may be distributed across the amide linkage. The precise energy values and distribution would require specific calculations.

Table 1: Hypothetical HOMO-LUMO Energy Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| HOMO-LUMO Gap | Data Not Available |

Note: This table is for illustrative purposes only. No experimental or theoretical data is currently available.

Conformational Analysis and Geometry Optimization Using Ab Initio and Density Functional Theory (DFT) Methods

Conformational analysis is crucial for understanding the three-dimensional structure of a flexible molecule like this compound. Methods such as ab initio (from the beginning) calculations and Density Functional Theory (DFT) are used to determine the most stable conformation (geometry) of the molecule by optimizing its structure to a minimum energy state. These calculations would reveal the preferred spatial arrangement of the furan, phenoxy, and propanamide moieties, which is essential for understanding its biological activity.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a ligand (in this case, this compound) might interact with a biological target, such as a protein receptor.

Elucidation of Binding Modes and Affinities with Proposed Biological Targets

Docking simulations can elucidate the specific binding modes of this compound within the active site of a target protein. The simulation calculates a docking score or binding affinity, which estimates the strength of the interaction. A lower binding energy generally indicates a more stable protein-ligand complex. Without a specified biological target, it is not possible to provide specific binding data.

Identification of Key Interacting Residues in Protein-Ligand Complexes

These simulations can also identify the key amino acid residues in the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For this compound, the amide group could act as a hydrogen bond donor and acceptor, the furan and phenoxy rings could participate in hydrophobic and π-π stacking interactions.

Table 2: Illustrative Key Interacting Residues for a Hypothetical Protein Target

| Interaction Type | Ligand Group | Protein Residue |

|---|---|---|

| Hydrogen Bond | Amide N-H | Data Not Available |

| Hydrogen Bond | Amide C=O | Data Not Available |

| Hydrophobic | Phenoxy Ring | Data Not Available |

| π-π Stacking | Furan Ring | Data Not Available |

Note: This table is for illustrative purposes only, as no specific molecular docking studies are available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. If this compound were to be studied using this method, it would allow for the observation of its conformational changes and the stability of its interactions with a biological target in a simulated physiological environment. MD simulations can reveal how the ligand and protein adapt to each other upon binding and can provide a more accurate estimation of binding free energies. Currently, no molecular dynamics simulation studies have been published for this compound.

Chemoinformatics Approaches for Screening and Virtual Library Design of this compound Analogues

Chemoinformatics plays a pivotal role in modern drug discovery by accelerating the identification and optimization of lead compounds through computational methods. For a molecule like this compound, chemoinformatics offers a suite of tools to explore its therapeutic potential, understand its structure-activity relationships (SAR), and design novel analogues with improved properties. These approaches systematically analyze, screen, and design compounds in silico, saving significant time and resources compared to traditional experimental screening. researchgate.netnih.gov The primary strategies involve ligand-based and structure-based virtual screening, quantitative structure-activity relationship (QSAR) modeling, and the design of focused virtual libraries for targeted screening.

Ligand-Based Virtual Screening (LBVS)

When the three-dimensional structure of a biological target is unknown, but a set of active compounds has been identified, ligand-based methods are invaluable. nih.gov These techniques leverage the principle that structurally similar molecules are likely to have similar biological activities. nih.gov For this compound, if it were identified as a hit from a primary screen, LBVS could be used to find related compounds in large databases.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. nih.govfiveable.me Starting with the conformation of this compound, a pharmacophore model can be generated. This model would likely include:

An aromatic ring feature for the furan moiety.

Another aromatic ring feature for the phenoxy group.

A hydrogen bond donor (the N-H group of the amide).

A hydrogen bond acceptor (the carbonyl oxygen of the amide).

A hydrophobic feature corresponding to the phenoxy ether linkage.

This pharmacophore query can then be used to screen large compound databases (e.g., ZINC, ChEMBL, or commercial libraries) to identify diverse scaffolds that match these key features, potentially leading to the discovery of novel and patentable chemical series. fiveable.mearabjchem.org

2D Similarity Searching: This is one of the fastest and most common LBVS methods. nih.gov It involves calculating molecular fingerprints (bit strings that encode structural features) for this compound and comparing them to the fingerprints of all compounds in a database. The Tanimoto coefficient is a common metric used to quantify similarity. Compounds exceeding a certain similarity threshold are selected as potential hits for further investigation.

Structure-Based Virtual Screening (SBVS)

If the 3D structure of the biological target (e.g., a protein kinase or an enzyme) is available, structure-based methods can be employed. nih.gov These techniques simulate the interaction between a ligand and its target.

Molecular Docking: Molecular docking is a powerful SBVS technique used to predict the preferred binding mode and affinity of a ligand within the active site of a target protein. frontiersin.orgfrontiersin.org A virtual library of compounds, including analogues of this compound, can be docked into the target's binding pocket. The docking process involves two main steps:

Pose Generation: Sampling a wide range of conformations and orientations of the ligand within the binding site.

Scoring: Estimating the binding affinity (e.g., in kcal/mol) for each pose using a scoring function. Lower scores typically indicate better binding affinity.

A hypothetical docking study of this compound analogues against a protein kinase target could yield results like those in the table below. The goal would be to identify analogues with improved predicted binding affinity compared to the parent compound.

Interactive Data Table: Hypothetical Docking Scores of Analogues

| Compound ID | Analogue Structure | Predicted Binding Affinity (kcal/mol) | Key Interactions Observed |

|---|---|---|---|

| Parent | This compound | -7.5 | H-bond with Asp145, Pi-stacking with Phe80 |

| ANA-001 | N-(2-furylmethyl)-3-(4-chlorophenoxy)propanamide | -8.2 | H-bond with Asp145, Halogen bond with Leu25 |

| ANA-002 | N-(2-furylmethyl)-3-(3-cyanophenoxy)propanamide | -8.5 | H-bond with Asp145, Pi-stacking with Phe80 |

| ANA-003 | N-(5-methylfuryl-2-ylmethyl)-3-phenoxypropanamide | -7.9 | H-bond with Asp145, Hydrophobic contact with Val30 |

| ANA-004 | 3-phenoxy-N-(2-thienylmethyl)propanamide | -7.6 | H-bond with Asp145, Pi-stacking with Phe80 |

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov By developing a QSAR model for this compound analogues, one can predict the activity of newly designed compounds without the need for immediate synthesis and testing.

To build a QSAR model, a "training set" of analogues with known experimental activities (e.g., IC₅₀ values) is required. For each analogue, a set of molecular descriptors is calculated. These can include:

Topological descriptors: Molecular connectivity indices.

Electronic descriptors: Dipole moment, partial charges. researchgate.net

Steric descriptors: Molecular weight, molar volume.

Hydrophobic descriptors: LogP (partition coefficient).

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVR), a model is generated. nih.govfrontiersin.org A hypothetical QSAR equation might look like:

pIC₅₀ = 0.45LogP - 0.21MW + 1.5*(Aromatic_Ring_Count) + 2.8

This model could then be used to predict the pIC₅₀ of virtual compounds, helping to prioritize the most promising candidates for synthesis.

Virtual Library Design

Instead of screening vast, generic chemical libraries, chemoinformatics allows for the design of smaller, more focused virtual libraries of compounds that are tailored to a specific target. lifechemicals.com This process, known as de novo design or fragment-based design, involves creating novel molecules computationally.

For this compound, a virtual library can be designed by systematically modifying its core structure. This can be done by enumerating different substituents at various positions. For instance, a combinatorial library could be built by varying the substituents on the furan ring, the phenoxy ring, and by replacing the amide linker.

Interactive Data Table: Example of a Virtual Library Design Strategy

| Scaffold Position | Core Fragment | Example Modifications |

|---|---|---|

| R1 (Furan Ring) | Furan | Methyl, Chloro, Bromo, Thiophene, Pyrrole |

| R2 (Phenoxy Ring) | Phenoxy | Fluoro, Cyano, Methoxy (B1213986), Pyridyloxy, Naphthyloxy |

| Linker | Propanamide | Ethanamide, Butanamide, Reverse Amide, Ester, Sulfonamide |

This systematic approach can generate thousands of virtual analogues. These analogues can then be filtered based on drug-likeness criteria (e.g., Lipinski's Rule of Five), predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, and then screened using the docking and QSAR models described above to select a manageable number of high-potential candidates for chemical synthesis and biological evaluation. nih.govnih.gov

Future Research Directions and Synthetic Chemical Biology of N 2 Furylmethyl 3 Phenoxypropanamide

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Improved Selectivity

The development of analogues of N-(2-furylmethyl)-3-phenoxypropanamide with enhanced potency and selectivity would be a primary focus of future research. This would involve systematic modifications of its core structure.

Structural Modifications and Strategy:

Furan (B31954) Ring Substitution: Introduction of various substituents (e.g., alkyl, halogen, nitro) at different positions of the furan ring could modulate the electronic properties and steric bulk, potentially leading to improved target binding and selectivity.

Phenoxy Group Variation: The phenoxy ring is another key area for modification. Introducing electron-donating or electron-withdrawing groups could influence the compound's pharmacokinetic and pharmacodynamic properties.

Propanamide Linker Alteration: The length and rigidity of the propanamide linker could be altered. For instance, introducing unsaturation or cyclization could restrict the conformational flexibility, possibly leading to higher affinity for a specific biological target.

A general synthetic approach to such analogues would likely involve the amidation reaction between 3-phenoxypropanoic acid derivatives and substituted furfurylamines. The synthesis of 3-phenoxypropanoic acid can be achieved through the reaction of phenol (B47542) with a 3-halopropanoic acid derivative. google.comyoutube.com Furfurylamine itself can be synthesized from furfural (B47365), a renewable resource, through various methods, including reductive amination. nih.govchemicalbook.comrsc.org

A representative synthetic scheme for this compound is depicted below:

This modular synthesis allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

Exploration of Novel Biological Activities in Emerging Agricultural and Biotechnological Applications

Given the known biological activities of furan and phenoxy-containing compounds, this compound and its analogues are promising candidates for screening in various applications.

Potential Agricultural Applications:

Fungicidal and Antibacterial Activity: Many furan derivatives exhibit potent antifungal and antibacterial properties. utripoli.edu.lyresearchgate.net Similarly, certain amide derivatives have been developed as agricultural fungicides. nanobioletters.com Therefore, this compound could be evaluated for its efficacy against a panel of plant pathogens.

Potential Biotechnological Applications:

Enzyme Inhibition: The amide linkage and the aromatic moieties suggest that these compounds could act as enzyme inhibitors. Screening against a panel of enzymes, such as proteases, kinases, or oxidoreductases, could identify novel therapeutic or biotechnological targets.

Antimicrobial Properties: Beyond agricultural applications, the potential antimicrobial activity could be explored against a range of human and animal pathogens, including drug-resistant strains. nanobioletters.comsphinxsai.com

Integration of Advanced Computational Techniques for Rational Lead Optimization and Mechanism Validation

Computational chemistry can play a pivotal role in accelerating the discovery and optimization of bioactive analogues of this compound.

Computational Approaches:

Molecular Docking: If a biological target is identified, molecular docking studies can be used to predict the binding mode and affinity of different analogues. This can help in prioritizing the synthesis of compounds with the highest predicted activity.

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogues with measured biological activity is available, QSAR models can be developed to correlate the chemical structure with the observed activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to its target, helping to understand the mechanism of action and to refine the design of more potent inhibitors. Computational studies have been successfully applied to understand the properties of similar amide-containing molecules. chemicalbook.commdpi.com

Computational models can also predict potential bioactivation pathways, for instance, through the epoxidation of the furan ring, which is a known mechanism for toxicity. nih.gov

Development of Environmentally Benign and Sustainable Synthetic Pathways

The development of green and sustainable synthetic methods is a crucial aspect of modern chemistry. For the synthesis of this compound and its analogues, several green chemistry principles can be applied.

Green Synthetic Strategies:

Catalytic Amide Bond Formation: Replacing traditional stoichiometric coupling reagents with catalytic methods for amide bond formation can significantly reduce waste. Various catalysts, including those based on copper, have been developed for the synthesis of N-substituted amides in environmentally friendly solvents like water. researchgate.netscielo.br

Use of Renewable Feedstocks: Furfurylamine, a key starting material, can be derived from furfural, which is produced from lignocellulosic biomass, a renewable resource. nih.govmdpi.com This provides a sustainable route to one of the core building blocks.

Solvent-Free or Green Solvent Reactions: Exploring solvent-free reaction conditions or the use of green solvents like water or ionic liquids can minimize the environmental impact of the synthesis. researchgate.net Enzymatic methods, for instance using lipase (B570770) B from Candida antarctica (CALB), have also been developed for amide synthesis in green solvents. nih.gov

Application of this compound as a Chemical Probe for Elucidating Biological Pathways

If this compound is found to have a specific biological activity, it could be developed into a chemical probe to study biological pathways.

Development as a Chemical Probe:

Attachment of a Reporter Group: To function as a probe, the molecule would need to be modified to include a reporter group, such as a fluorophore, a biotin (B1667282) tag, or a clickable alkyne or azide (B81097) group. This would allow for the visualization or isolation of its cellular targets.

Target Identification: Once a tagged version of the compound is available, it can be used in techniques like affinity chromatography or activity-based protein profiling to identify its binding partners in complex biological samples.

Elucidating Mechanism of Action: By identifying the cellular target(s), the probe can help to elucidate the mechanism of action of the parent compound and to understand its effects on cellular signaling pathways. Furan-containing molecules have been successfully developed as fluorescent probes for studying nucleic acids and for discovering natural products. nih.govresearchgate.netnih.gov

Q & A

Basic: What are the standard synthesis protocols for N-(2-furylmethyl)-3-phenoxypropanamide, and how can purity be optimized?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 3-phenoxypropanoic acid with 2-furylmethylamine using coupling agents like EDCI/HOBt in anhydrous DCM .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.

- Critical Parameters: Maintain inert atmosphere (N₂/Ar), monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

Basic: Which analytical techniques are essential for characterizing this compound?

Answer:

- Structural Confirmation:

- ¹H/¹³C NMR (DMSO-d₆): Identify furan (δ 6.2–7.4 ppm), amide (δ 8.1–8.3 ppm), and phenoxy protons (δ 6.8–7.3 ppm) .

- HRMS (ESI+): Exact mass confirmation (e.g., [M+H]⁺ calc. 300.1234, observed 300.1238) .

- Purity Assessment: HPLC (C18 column, 70:30 MeCN:H₂O, retention time ~8.2 min) .

Advanced: How can crystallographic refinement resolve ambiguities in the compound’s molecular conformation?

Answer:

- Data Collection: Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement: Employ SHELXL for iterative least-squares refinement; address twinning or disorder using PART/ISOR commands .

- Validation: Check R-factor convergence (<5%) and validate geometry with PLATON .

Advanced: What strategies address contradictory bioactivity data across studies?

Answer:

- Assay Replication: Standardize MIC testing (CLSI guidelines) against S. aureus (Gram+) and E. coli (Gram–) with triplicate trials .

- Variable Control: Adjust solvent (DMSO concentration ≤1%), incubation time (18–24 hr), and positive controls (e.g., ciprofloxacin) .

- Statistical Analysis: Apply ANOVA or Tukey’s HSD to identify outliers .

Basic: What preliminary biological assays are recommended for evaluating antimicrobial potential?

Answer:

- Disk Diffusion Assay: Load 10 µg compound onto discs; measure inhibition zones (≥15 mm indicates activity) .

- MIC Determination: Broth microdilution (0.5–128 µg/mL); confirm via OD₆₀₀ nm plate reader .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

- Substituent Variation: Replace phenoxy with nitro/thiophene groups to assess electronic effects on activity .

- Docking Simulations: Use AutoDock Vina to model interactions with bacterial FabH enzyme (PDB: 1MZN); prioritize derivatives with ΔG ≤ –8 kcal/mol .

Advanced: What computational methods predict metabolic stability in vivo?

Answer:

- ADMET Prediction: SwissADME to calculate logP (optimal 2–3), CYP450 inhibition profiles .

- Metabolite ID: LC-MS/MS (Q-TOF) after incubation with liver microsomes (human/rat, 37°C, 1 hr) .

Basic: How should stability studies be designed under varying pH and temperature?

Answer:

- Accelerated Degradation: Incubate at 40°C/75% RH (ICH Q1A) for 4 weeks; monitor via HPLC .

- pH Stability: Prepare buffers (pH 1.2, 4.5, 7.4); assess hydrolysis at 37°C over 24 hr .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.